molecular formula C30H34ClNO5 B11679840 Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5709-37-5

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11679840
CAS No.: 5709-37-5
M. Wt: 524.0 g/mol
InChI Key: XFHJHCYKLAVHCL-UHFFFAOYSA-N
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Description

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroquinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the selection of raw materials, reaction scalability, and waste management.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents. Examples might include:

  • 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 7-(4-bromophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Properties

CAS No.

5709-37-5

Molecular Formula

C30H34ClNO5

Molecular Weight

524.0 g/mol

IUPAC Name

propan-2-yl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H34ClNO5/c1-6-13-36-25-12-9-20(16-26(25)35-5)28-27(30(34)37-17(2)3)18(4)32-23-14-21(15-24(33)29(23)28)19-7-10-22(31)11-8-19/h7-12,16-17,21,28,32H,6,13-15H2,1-5H3

InChI Key

XFHJHCYKLAVHCL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC(C)C)C)OC

Origin of Product

United States

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